molecular formula C10H9NO3 B556612 3-Hydroxyindole-2-carboxylic acid methyl ester CAS No. 31827-04-0

3-Hydroxyindole-2-carboxylic acid methyl ester

Cat. No.: B556612
CAS No.: 31827-04-0
M. Wt: 191,19 g/mole
InChI Key: GHRXPKBLHFSXTB-UHFFFAOYSA-N
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Description

3-Hydroxyindole-2-carboxylic acid methyl ester is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to active sites, modulating the activity of these targets. This binding can inhibit or activate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

  • Methyl 2-methyl-1H-indole-3-carboxylate
  • Ethyl 2-methyl-1H-indole-3-carboxylate
  • 1-Methylindole-3-carboxaldehyde

Comparison: 3-Hydroxyindole-2-carboxylic acid methyl ester is unique due to the presence of a hydroxyl group at the 3-position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets compared to its analogs .

Properties

IUPAC Name

methyl 3-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRXPKBLHFSXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392549
Record name Methyl 3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31827-04-0
Record name Methyl 3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl 3-hydroxyindole-2-carboxylate a valuable building block in organic synthesis?

A: Methyl 3-hydroxyindole-2-carboxylate possesses three potential alkylation sites: the oxygen atom, the carbon at the 2-position (C-2), and the nitrogen atom. This versatility allows for diverse chemical modifications, making it a valuable starting material for synthesizing complex molecules. For example, researchers successfully synthesized a pyrimidine derivative [] and various spiro and tricyclic compounds featuring the indole framework [] using alkylation strategies with this compound.

Q2: What are the potential applications of the compounds synthesized using Methyl 3-hydroxyindole-2-carboxylate as a starting material?

A: The synthesized compounds, particularly the indole-fused heterocycles, hold promise for various medicinal applications. For instance, researchers developed pyrimido[5,4-c][1]benzazepines and []benzoxepino[5,4-c]pyrimidin-4(3H)-ones that exhibited promising anti-platelet aggregation activity, surpassing even aspirin in their efficacy []. This highlights the potential of Methyl 3-hydroxyindole-2-carboxylate derivatives as a valuable source for developing novel therapeutic agents.

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